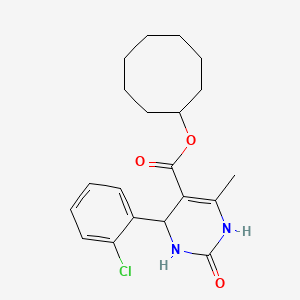

环辛基4-(2-氯苯基)-6-甲基-2-氧代-1,2,3,4-四氢嘧啶-5-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, Cyclooctyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, is a derivative of tetrahydropyrimidine, which is a class of compounds known for their diverse pharmacological activities. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and characterized, providing insights into the chemical behavior and properties that could be extrapolated to the compound .

Synthesis Analysis

The synthesis of tetrahydropyrimidine derivatives typically involves multistep reactions that may include cyclization and substitution processes. For instance, the synthesis of 2-amino-3-cyano-4-(3,4-dichlorophenyl)-5-oxo-1,4,5,6-tetrahydro-4H-pyrano[2,3-d]pyrimidine was achieved and characterized by IR, 1H NMR, and elemental analysis . Similarly, the synthesis of methyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involved preparation and rearrangement to yield various derivatives . These studies suggest that the synthesis of Cyclooctyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate would likely follow analogous synthetic routes, with specific adjustments for the cyclooctyl and chlorophenyl substituents.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of such compounds. For example, the crystal structure of ethyl 6-(chloromethyl)-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate revealed a dihedral angle between the chlorophenyl ring and the tetrahydropyrimidine ring, as well as the presence of intramolecular and intermolecular hydrogen bonds . These structural features are critical in understanding the three-dimensional conformation and potential reactivity of the compound.

Chemical Reactions Analysis

The reactivity of tetrahydropyrimidine derivatives can be influenced by the presence of functional groups and the overall molecular conformation. For instance, the presence of chloromethyl groups in the structure can lead to ring expansion reactions, as seen in the rearrangement of a chloromethyl-1,2,3,4-tetrahydropyrimidin-2-one to give various ring-expanded products . The chemical behavior of Cyclooctyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate would likely be influenced by similar reactive sites.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydropyrimidine derivatives can be deduced from their molecular structure and intermolecular interactions. For example, the crystal structure analysis often reveals the presence of hydrogen bonding, which can affect the compound's solubility and melting point . Additionally, computational studies such as HOMO-LUMO, MEP, and NBO analysis provide insights into the electronic properties, stability, and potential reactivity of the molecule . These analyses are essential for understanding how the compound might interact with biological targets or other chemical entities.

科学研究应用

合成和化学转化

- 研究开发了合成四氢嘧啶衍生物的方法,强调了这些化合物在化学合成中的多功能性。例如,一项研究详细介绍了合成一些新的1,2,3,4-四氢嘧啶-2-硫酮及其衍生物,展示了它们作为生物制剂的潜力,因为它们具有抗菌活性 (Akbari等,2008)。另一个值得注意的反应涉及氯甲基-1,2,3,4-四氢嘧啶-2-酮的环扩张,从而产生具有进一步化学操作潜力的衍生物 (Bullock等,1972)。

抗菌评价

- 四氢嘧啶衍生物的抗菌特性已得到广泛研究。例如,由4-(4-氯苯基)-2-巯基-6-氧代-1,6-二氢嘧啶-5-腈合成的化合物表现出显着的抗菌活性,突出了这一化学类的治疗潜力 (Abdelghani等,2017)。

结构和晶体分析

- 确定了包括四氢嘧啶衍生物在内的抗惊厥烯胺酮的晶体结构,以了解分子构象和氢键模式,从而深入了解其潜在的药理特性 (Kubicki等,2000)。

新颖的合成和反应

- 创新的合成方法已经导致了具有潜在生物学意义的新型四氢嘧啶衍生物的产生。一项研究报道了六氢和八氢吡啶并[3'2':4,5]噻并[3,2-d]嘧啶的合成,展示了在这个框架内可实现的化学多样性 (Dotsenko等,2003)。

作用机制

Target of action

Compounds with similar structures often target enzymes or receptors in the body. For example, many drugs target proteins involved in signaling pathways, such as G-protein coupled receptors or enzymes like kinases .

Mode of action

The compound might interact with its target through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects. The specific interactions depend on the chemical structure of the compound and the target .

Biochemical pathways

The compound could affect various biochemical pathways depending on its target. For instance, if the target is an enzyme in a metabolic pathway, the compound could inhibit the enzyme and disrupt the pathway .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as solubility, stability, and size all influence how the compound is absorbed, distributed, metabolized, and excreted .

Result of action

The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. This could range from changes in cell signaling to effects on cell growth and survival .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

属性

IUPAC Name |

cyclooctyl 4-(2-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN2O3/c1-13-17(19(24)26-14-9-5-3-2-4-6-10-14)18(23-20(25)22-13)15-11-7-8-12-16(15)21/h7-8,11-12,14,18H,2-6,9-10H2,1H3,(H2,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUUIQLCVZDSIRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC=CC=C2Cl)C(=O)OC3CCCCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclooctyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-[1-(4-methylphenyl)sulfonylindol-4-yl]oxyethoxy]-N-(thiophen-2-ylmethyl)ethanamine](/img/structure/B2519912.png)

![ethyl 2-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2519915.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2519919.png)

![N-(3-chlorobenzyl)-N-(3,5-difluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2519922.png)

![4-chloro-N-({4-ethyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2519927.png)

![3-(4-Chlorophenyl)-2-methyl-7-(4-methylpiperazin-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2519930.png)

![6,7-Dimethyl-3-[2-oxo-2-(3-pyridin-4-yloxyazetidin-1-yl)ethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2519933.png)